Product packaging for 2,5-Dimethoxythiophenol(Cat. No.:CAS No. 1483-27-8)

2,5-Dimethoxythiophenol

Cat. No.: B132890
CAS No.: 1483-27-8
M. Wt: 170.23 g/mol
InChI Key: SESUUAOAUZDHHP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Context of 2,5-Dimethoxythiophenol

IUPAC- und gebräuchliche Synonyme

Die von der International Union of Pure and Applied Chemistry (IUPAC) anerkannte systematische Bezeichnung für diese Verbindung ist 2,5-Dimethoxybenzolthiol . nih.gov Im wissenschaftlichen und kommerziellen Sprachgebrauch wird es jedoch häufig als This compound bezeichnet. chemicalbook.comsigmaaldrich.com Weitere Synonyme sind 2,5-Dimethoxyphenylmercaptan und Benzenethiol, 2,5-dimethoxy- . nih.govchemicalbook.com Die Identifizierung der Verbindung wird durch ihre CAS-Nummer 1483-27-8 eindeutig sichergestellt. nih.govsigmaaldrich.comchemnet.comchemnet.com

NameTypReferenz
2,5-DimethoxybenzolthiolIUPAC nih.gov
This compoundGebräuchlich chemicalbook.comsigmaaldrich.com
2,5-DimethoxyphenylmercaptanSynonym chemicalbook.com
Benzenethiol, 2,5-dimethoxy-Synonym nih.gov
1483-27-8CAS-Nummer nih.govsigmaaldrich.comchemnet.comchemnet.com

Abgrenzung von verwandten Thiophenolderivaten im wissenschaftlichen Diskurs

This compound unterscheidet sich von anderen Thiophenolderivaten durch die spezifische Positionierung seiner beiden Methoxygruppen. Diese Substituenten beeinflussen die elektronische Natur des aromatischen Rings und die Reaktivität der Thiolgruppe erheblich. Im Vergleich zum unsubstituierten Thiophenol erhöhen die elektronenspendenden Methoxygruppen die Elektronendichte auf dem Benzolring. Diese elektronische Modulation unterscheidet es von Thiophenolen, die elektronenziehende Gruppen tragen, die die Reaktivität des Rings und die Azidität des Thiols verändern würden.

Im Gegensatz zu seinem Isomer, dem 3,5-Dimethoxythiophenol, oder einfach substituierten Derivaten wie 2-Methoxythiophenol oder 4-Methoxythiophenol, bietet das Substitutionsmuster von this compound ein einzigartiges sterisches und elektronisches Umfeld. sigmaaldrich.comnih.gov Diese Unterscheidung ist entscheidend für die regioselektive Synthese und das Design von Molekülen mit spezifischen räumlichen und elektronischen Eigenschaften. Zum Beispiel wird bei der Synthese von pharmazeutisch relevanten Verbindungen die spezifische Isomerie von Dimethoxythiophenol genutzt, um die gewünschte biologische Aktivität und das gewünschte pharmakokinetische Profil zu erreichen.

Historische Perspektiven auf die Synthese und anfängliche Charakterisierung von this compound

Eine etablierte Methode zur Synthese von this compound beinhaltet die Reduktion von 2,5-Dimethoxybenzolsulfonylchlorid. prepchem.comsciencemadness.org Bei diesem Verfahren wird 2,5-Dimethoxybenzolsulfonylchlorid in einem geeigneten Lösungsmittel wie Tetrahydrofuran (B95107) (THF) gelöst. prepchem.com Anschließend wird eine Mischung aus konzentrierter Schwefelsäure und Wasser zugegeben, gefolgt von der portionsweisen Zugabe von Zinkstaub. prepchem.com Die Reaktion wird typischerweise bei einer kontrollierten Temperatur von 50-55 °C durchgeführt und über Nacht gerührt. prepchem.com Nach der Reaktion wird das Produkt durch Aufarbeitung mit Wasser und einem organischen Lösungsmittel wie Dichlormethan isoliert, was zu this compound führt. prepchem.com

Eine weitere frühe Synthesemethode beginnt mit der Reaktion von Hydrochinondimethylether mit Chlorsulfonsäure, gefolgt von einer Reduktion mit Zink. sciencemadness.org Die anfängliche Charakterisierung der Verbindung umfasste die Bestimmung ihrer physikalischen Eigenschaften. Es wird als farblose bis blassgelbe Flüssigkeit mit einem charakteristischen Geruch beschrieben. wikipedia.orgthegoodscentscompany.com Zu den gemeldeten physikalischen Konstanten gehören ein Siedepunkt von 88-90 °C bei einem Druck von 0,5 mmHg und eine Dichte von etwa 1,134 g/ml bei 25 °C. chemicalbook.comsigmaaldrich.com Ultraviolette Spektralstudien haben auch zu seiner Charakterisierung beigetragen, wobei das Absorptionsspektrum in verschiedenen Lösungsmitteln wie Ethanol (B145695), Methanol (B129727) und Wasser aufgezeichnet wurde. ijert.org

EigenschaftWertReferenz
Siedepunkt88-90 °C / 0.5 mmHg chemicalbook.comsigmaaldrich.com
Dichte1.134 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Brechungsindexn20/D 1.5860 sigmaaldrich.com

Bedeutung von this compound in der fortgeschrittenen organischen Synthese und medizinischen Chemie

Die Thiolgruppe in this compound ist nukleophil, was sie zu einem wertvollen Reagenz für die Bildung von Kohlenstoff-Schwefel-Bindungen macht. Es wird häufig bei S-Alkylierungsreaktionen eingesetzt, wie die untersuchte Reaktion mit Pentylbromid und Heptylbromid zeigt. alkalisci.comsigmaaldrich.com Darüber hinaus kann die Verbindung an Oxidationsreaktionen teilnehmen, um Disulfide oder Sulfonsäuren zu bilden.

In der medizinischen Chemie dient this compound als wichtiger Vorläufer für die Synthese von pharmazeutisch aktiven Molekülen. chemicalbook.comkeyingchem.com Es wurde bei der Herstellung von Dihydrofolatreduktase-Inhibitoren verwendet, die potenzielle Antitumor-Wirkstoffe sind. chemicalbook.comnih.gov Die Verbindung ist auch ein Schlüsselintermediat bei der Synthese von Analoga von Phenethylaminen, wie z. B. Verbindungen der 2C-T-Familie, die für ihre psychoaktiven Eigenschaften bekannt sind und in der neurowissenschaftlichen Forschung untersucht werden. researchgate.net Die Synthese von 2,5-Dimethoxy-4-ethylthiophenethylaminhydrochlorid, einem Zwischenprodukt für Medikamente zur Behandlung von neurologischen Erkrankungen, ist ein weiteres Beispiel für seine Anwendung. google.com

Aufkommende Forschungsfronten für this compound

Die aktuelle Forschung untersucht weiterhin die Vielseitigkeit von this compound in verschiedenen chemischen Umwandlungen. Eine aufkommende Forschungsrichtung ist die Verwendung als Nukleophil bei der photochemischen Erzeugung und Reaktivität von reaktiven Spezies in biologischen Systemen. So wurde es beispielsweise als Nukleophil bei der Untersuchung des Haupt-Hydroxylradikal-Addukts von Thymidin eingesetzt, was für das Verständnis von DNA-Schäden relevant ist. nih.gov

Darüber hinaus konzentriert sich die Forschung auf die Synthese neuer Analoga mit potenziellen therapeutischen Anwendungen, die auf seinen einzigartigen elektronischen und sterischen Eigenschaften aufbauen. Dazu gehört die Entwicklung neuer Serotonin-5-HT2-Rezeptor-Agonisten, die für die Behandlung von psychiatrischen Störungen von Bedeutung sein könnten. researchgate.net Die Untersuchung seiner Reaktivität in mehrstufigen Synthesen zur Herstellung komplexer heterocyclischer Gerüste bleibt ein aktives Forschungsgebiet. nih.gov

Tabelle der erwähnten Verbindungen

VerbindungsnameCAS-NummerMolekülformel
This compound1483-27-8C₈H₁₀O₂S
Thiophenol108-98-5C₆H₆S
2-Methoxythiophenol7217-59-6C₇H₈OS
4-Methoxythiophenol696-63-9C₇H₈OS
2,5-Dimethoxybenzolsulfonylchlorid68453-06-5C₈H₉ClO₄S
Tetrahydrofuran109-99-9C₄H₈O
Schwefelsäure7664-93-9H₂SO₄
Zink7440-66-6Zn
Dichlormethan75-09-2CH₂Cl₂
Hydrochinondimethylether150-78-7C₈H₁₀O₂
Chlorsulfonsäure7790-94-5HSO₃Cl
Ethanol64-17-5C₂H₆O
Methanol67-56-1CH₃OH
Wasser7732-18-5H₂O
Pentylbromid110-53-2C₅H₁₁Br
Heptylbromid629-04-9C₇H₁₅Br
Thymidin50-89-5C₁₀H₁₄N₂O₅
2,5-Dimethoxy-4-ethylthiophenethylaminhydrochloridNicht verfügbarC₁₂H₂₀ClNO₂S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B132890 2,5-Dimethoxythiophenol CAS No. 1483-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUUAOAUZDHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333873
Record name 2,5-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-27-8
Record name 2,5-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHOXYTHIOPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethoxythiophenol

Established Synthetic Routes to 2,5-Dimethoxythiophenol

The most common and well-documented method for preparing this compound involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride. prepchem.comgoogle.comgoogle.com This precursor is typically synthesized from 1,4-dimethoxybenzene (B90301).

Reduction of 2,5-Dimethoxybenzenesulfonyl Chloride Precursors

The conversion of 2,5-dimethoxybenzenesulfonyl chloride to the corresponding thiophenol is a critical step that can be accomplished using various reducing agents and conditions.

The synthesis of the necessary precursor, 2,5-dimethoxybenzenesulfonyl chloride, begins with the sulfonation of 1,4-dimethoxybenzene. google.comgoogle.com This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid, often in a solvent like dichloromethane, at controlled low temperatures (0–10°C) to manage the exothermic nature of the reaction and minimize side product formation. google.comgoogle.com In some procedures, thionyl chloride is also added. google.comgoogle.com The resulting sulfonyl chloride is then isolated, often appearing as a yellow solid. google.comsciencemadness.org

ReactantReagent(s)SolventTemperatureProduct
1,4-DimethoxybenzeneChlorosulfonic Acid, Thionyl ChlorideDichloromethane0–10°C2,5-Dimethoxybenzenesulfonyl Chloride

Table 1: Sulfonation of 1,4-Dimethoxybenzene

A widely employed method for the reduction of 2,5-dimethoxybenzenesulfonyl chloride is the use of zinc powder in the presence of an acid. prepchem.comgoogle.comgoogle.commdma.ch This heterogeneous reaction is typically performed in an aqueous acidic medium, such as a mixture of concentrated sulfuric acid and water, or in a biphasic system with a solvent like tetrahydrofuran (B95107) (THF). prepchem.comgoogle.com The reaction temperature is often elevated, for instance to 50-55°C or 70-80°C, to facilitate the reduction. prepchem.comgoogle.comgoogle.com The zinc dust acts as the reducing agent, converting the sulfonyl chloride to the desired thiophenol.

Starting MaterialReducing AgentAcidSolvent(s)TemperatureProduct
2,5-Dimethoxybenzenesulfonyl ChlorideZinc PowderSulfuric AcidWater, THF50–80°CThis compound

Table 2: Zinc-mediated Reduction of 2,5-Dimethoxybenzenesulfonyl Chloride

While zinc is common, other reducing agents can also be utilized. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent has been explored for the reduction of sulfonyl chlorides. sciencemadness.orgmdma.ch This powerful reducing agent can effectively convert the sulfonyl chloride to the thiophenol, though it requires careful handling due to its reactivity. sciencemadness.org

Derivations from Other Precursors and Multi-step Syntheses

Beyond the direct reduction of the sulfonyl chloride, this compound can be a key intermediate in more extensive synthetic sequences. For instance, once formed, the thiophenol can be further reacted to produce other valuable compounds. A common subsequent reaction is the S-alkylation of the thiol group. For example, reacting this compound with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium hydroxide (B78521), yields the corresponding thioether. google.com This thioether can then undergo further functionalization, such as Vilsmeier-Haack formylation, to introduce an aldehyde group onto the aromatic ring. mdma.ch

Mechanistic Elucidation of Key Synthetic Transformations

Reaction Kinetics and Thermodynamic Considerations in Reduction Pathways

The conversion of the 2,5-dimethoxybenzenesulfonyl chloride intermediate to this compound is most frequently achieved via a metal-acid reduction. The reaction kinetics are heavily influenced by temperature and the physical state of the reagents. To achieve a practical reaction rate while minimizing thermal decomposition of the product, the reduction is typically conducted at reflux temperatures between 80°C and 90°C for approximately 2 hours.

Role of Catalysts and Reagents in Thiol Formation

Specific reagents are crucial for the successful synthesis of the thiol. The process does not typically involve a catalyst in the traditional sense, but relies on stoichiometric reagents.

Reducing Agent: Zinc dust is a commonly employed reducing agent. prepchem.com Its large surface area facilitates the reaction with the sulfonyl chloride. It acts as the electron donor in the reduction process. An excess, often around 3 equivalents relative to the sulfonyl chloride, is used to ensure the reaction proceeds to completion.

Acidic Medium: A strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential. prepchem.com The acid serves multiple purposes: it activates the zinc metal surface, provides the protons necessary for the formation of the thiol (-SH) group, and helps to dissolve the intermediates. An optimal acid concentration, for instance 6 M HCl, is reported to maximize the activity of the zinc.

Solvent: In some procedures, an organic solvent like tetrahydrofuran (THF) is used to dissolve the sulfonyl chloride intermediate before the addition of the acidic solution and zinc dust. prepchem.com

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The versatile structure of this compound allows for further modification to produce a range of analogues and derivatives with tailored properties.

Site-Selective Functionalization of the Aromatic Ring

The aromatic ring of this compound and its derivatives can be functionalized at specific positions. The existing methoxy (B1213986) and thiol (or thioether) groups direct incoming electrophiles. For instance, thioether derivatives of this compound can undergo Vilsmeier-formylation, a reaction that introduces a formyl (-CHO) group onto the aromatic ring. researchgate.net Another advanced strategy involves ortho-lithiation, where a strong base is used to deprotonate a position adjacent to a directing group, allowing for the introduction of an electrophile. nottingham.ac.uk This method has been attempted on thioether derivatives of this compound to achieve site-specific substitution. nottingham.ac.uk

Thiol Group Derivatization (e.g., Disulfides, Thioethers)

The thiol group is a highly reactive functional handle that can be readily converted into other sulfur-containing moieties like disulfides and thioethers.

Disulfide Formation: The thiol group can be oxidized to form a symmetrical disulfide, bis(2,5-dimethoxyphenyl) disulfide. This conversion can be achieved using various oxidizing systems, including platinum(IV) complexes and N-chlorosuccinimide (NCS). acs.orgsemanticscholar.org The reaction between this compound and a Pt(IV) complex shows a stoichiometric ratio of approximately 2:1, confirming the oxidation of two thiol molecules to form one disulfide dimer. semanticscholar.orgnih.gov This transformation is often monitored using UV spectroscopy by observing the formation of the disulfide product. acs.orgsemanticscholar.org

Thioether Formation: Thioethers are commonly synthesized via the alkylation of the thiol group. This nucleophilic substitution reaction can be performed with a variety of electrophiles.

Product TypeReagentsReaction ConditionsApplication/Reference
Alkyl ThioetherBromoethane (B45996), Alkaline Conditions70-80°CSynthesis of 2,5-dimethoxy ethyl phenyl sulfide (B99878). google.com
Functionalized ThioetherAlkyl Halide with Directing GroupNot specifiedPrecursor for ortho-lithiation studies. nottingham.ac.uk
Nucleoside Adduct7-Vinyl-7-deazaadenine NucleosideMethanol (B129727), ArgonFormation of hydrophobic DNA derivatives. acs.org
Various ThioethersAlkyl, Fluoroalkyl, Alkenyl, Benzyl HalidesNot specifiedSynthesis of derivatives for structure-activity relationship studies. researchgate.net

These reactions highlight the utility of this compound as a building block for creating more complex molecules by leveraging the nucleophilicity of the sulfur atom.

Synthesis of Isotopic Analogs (e.g., Deuterium-labeled this compound)

For mechanistic and metabolic studies, isotopically labeled versions of this compound are valuable. The synthesis of deuterium-labeled analogues is achieved by modifying the standard synthetic route. The process starts with a deuterated precursor, such as 1,4-[²H₆]-dimethoxybenzene. This starting material undergoes sulfonation with chlorosulfonic acid. To preserve the isotopic labels during the subsequent reduction, deuterium-compatible reagents are necessary. For example, deuterated hydrochloric acid (DCl) is used in place of standard HCl in the zinc-mediated reduction step. This strategy ensures high isotopic incorporation in the final product.

Optimization of Synthetic Yields and Purity

Maximizing the yield and purity of this compound is critical for its practical application. Optimization focuses primarily on the reduction of the sulfonyl chloride intermediate, as this step is often the most challenging. Research has identified several key parameters that significantly impact the outcome.

The table below summarizes the optimization of the zinc-mediated reduction of 2,5-dimethoxybenzenesulfonyl chloride.

ParameterTested RangeOptimal ValueImpact on Yield
HCl Concentration4 M – 8 M6 MMaximizes zinc activity without excessive side reactions.
Temperature60°C – 100°C80°CBalances the reaction rate against potential product decomposition.
Zn StoichiometryNot specified3 equivalentsEnsures complete reduction of the sulfonyl chloride.
Zn Particle Size50–200 μm100 μmEnhances the reactive surface area for a more efficient reaction.

Data sourced from a study on the optimization of reduction conditions.

By carefully controlling these parameters, yields of 70–75% with high purity can be achieved after extraction and vacuum distillation. Similarly, yields for derivatization reactions have been reported, such as 80% for the synthesis of 2,5-dimethoxy ethyl phenyl sulfide and 62% for the formation of a thioether adduct with a modified nucleoside. google.comacs.org Purity is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Minimization of Byproduct Formation and Over-reduction

The synthesis of this compound, primarily through the reduction of 2,5-dimethoxybenzenesulfonyl chloride, necessitates precise control over reaction conditions to minimize the formation of unwanted byproducts. A significant challenge in this synthesis is the potential for over-reduction and the generation of other impurities.

A common method for the synthesis of this compound involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride with zinc dust in the presence of sulfuric acid. prepchem.com However, this process can lead to the formation of 2,5-dimethoxybenzene as a byproduct due to over-reduction. To mitigate this, careful stoichiometric control of the reducing agent is crucial. Limiting the amount of zinc used to three equivalents can help minimize the formation of this over-reduced product to less than 5%. Reaction progress can be monitored, for instance by using in-line UV spectroscopy, to ensure the reaction is stopped once the desired product is formed.

Another consideration is the potential for the thiophenol product to be oxidized back to its corresponding disulfide, especially during workup and extraction. sciencemadness.org This side reaction can be influenced by the presence of atmospheric oxygen and the pH of the reaction mixture.

Detailed synthetic protocols outline specific reaction parameters to optimize the yield of the desired thiophenol. For instance, one procedure involves dissolving 2,5-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF), followed by the addition of a mixture of concentrated sulfuric acid and water, and then portion-wise addition of zinc dust while maintaining the temperature between 50-55°C. prepchem.com A different method described in a patent uses zinc powder under acidic conditions (pH < 1) at a higher temperature of 70-80°C. google.comgoogle.com The choice of solvent, temperature, and acid concentration are all critical parameters that can influence the reaction's selectivity and efficiency.

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, is typically prepared by the sulfonation of 1,4-dimethoxybenzene with chlorosulfonic acid. Controlling the temperature during this electrophilic aromatic substitution, generally between 0–5°C, is important to minimize the formation of isomeric sulfonyl chlorides and other side products.

Scalability Considerations for Laboratory and Industrial Applications

The transition of the synthesis of this compound from a laboratory scale to industrial production requires addressing several key challenges to ensure efficiency, safety, and cost-effectiveness.

For laboratory-scale synthesis, established procedures often involve batch processes. A typical lab-scale synthesis might involve the reduction of several grams of 2,5-dimethoxybenzenesulfonyl chloride. prepchem.comgoogle.com While effective for producing smaller quantities, direct scaling of these batch processes can be problematic. The sulfonation of 1,4-dimethoxybenzene is a highly exothermic reaction, and managing heat dissipation in large reactors is a critical safety and quality consideration.

Furthermore, waste management is a significant consideration in large-scale synthesis. The reduction with zinc and sulfuric acid generates zinc chloride as a byproduct, which needs to be managed and potentially recovered.

The utility of this compound as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, drives the need for scalable production methods. google.comgoogle.com For example, it is a known precursor in the synthesis of certain psychoactive substances. slatestarcodex.com The compound can be further reacted, for instance with ethyl bromide, to produce 2,5-dimethoxyphenethyl sulfide, another valuable synthetic intermediate. google.comgoogle.com

Spectroscopic Characterization and Structural Analysis of 2,5 Dimethoxythiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dimethoxythiophenol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, allowing for the precise mapping of its proton and carbon framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the thiol proton. In a dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectral data reveals the specific chemical environment of each proton.

A detailed analysis shows separate signals for the two methoxy groups, which appear as singlets at approximately 3.70 and 3.71 ppm. mdpi.com The three aromatic protons are observed in the range of 6.86 to 7.27 ppm. Specifically, the proton at position 6 (H6) appears as a doublet with a coupling constant (J) of 2.9 Hz, while the protons at positions 3 and 4 (H3 and H4) appear as a multiplet. mdpi.com The proton of the thiol (-SH) group is also identifiable in the spectrum.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.27d, J = 2.9 Hz1HAromatic H-6 mdpi.com
6.86-6.95m2HAromatic H-3, H-4 mdpi.com
3.71s3H-OCH₃ mdpi.com
3.70s3H-OCH₃ mdpi.com
3.14s1H-SH

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of this compound, including the positions of the two methoxy groups and the thiol group on the benzene (B151609) ring. Each carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment. While the technique is critical for structural validation, specific, fully assigned ¹³C NMR spectral data for this compound is not widely available in public literature. However, analysis of its precursor, 2,5-dimethoxybenzenesulfonic acid, shows aromatic carbon signals between δ 114 and 153 ppm and methoxy carbon signals around δ 56 ppm, which provides an estimate for the expected shifts in the thiophenol derivative. mdpi.com

Mass Spectrometry (MS) of this compound

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound, further verifying its identity and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular mass of this compound, which has a calculated molecular weight of 170.23 g/mol . In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 171.1. Due to the nature of thiols, oxidation to a disulfide dimer can occur, which may be detected as a sodium adduct, [M+Na]⁺, at an m/z of 361.2. scispace.com

Table 2: ESI-MS Data for this compound and its Dimer
IonObserved m/zSpeciesReference
[M+H]⁺171.1Protonated Monomer
[M+Na]⁺361.2Sodium Adduct of Disulfide Dimer scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to assess the purity and confirm the identity of this compound. The gas chromatography component separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. This technique has been successfully used to identify this compound in complex mixtures, such as in the methanolic fractions of plant extracts and in the process water from the hydrothermal conversion of biomass. The mass spectrum confirms the molecular weight of the compound upon ionization. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. A dedicated study recorded its ultraviolet absorption spectra in the region of 200-350 nm (2000-3500 Å) using various solvents, including ethanol (B145695), methanol (B129727), and water. ijert.org The shortest wavelength absorption band observed in this study was at 207 nm (2070 Å). ijert.org The absorption bands can shift depending on the polarity of the solvent, providing insight into the electronic transitions. In practical applications, UV-Vis spectroscopy is also used to monitor chemical reactions; for instance, in-line monitoring at 275 nm has been used to track reaction progress during its synthesis. Furthermore, the formation of its disulfide oxidation product is often monitored at wavelengths of 300 nm or 330 nm. scispace.comacs.org

Electronic Absorption Spectra in Various Solvents

The ultraviolet (UV) absorption spectrum of this compound has been recorded in several solvents to understand the influence of solvent polarity on its electronic transitions. ijert.org A study utilizing ethanol, methanol, and water revealed shifts in the absorption bands, indicating that the electronic transitions are sensitive to the surrounding environment. ijert.org

In a study, the electronic absorption spectra of this compound were recorded in the 2000-3500 Å range in ethanol, methanol, and water. ijert.org The observed bands are attributed to n - π, π - π, and n - σ* electronic transitions. ijert.org As the polarity of the solvent increases from ethanol to methanol to water, a shift in the absorption bands is observed, which is consistent with the behavior of such transitions reported in the literature. ijert.org This shift is attributed to the dipole-dipole interactions between the non-polar this compound and the polar solvent molecules, as well as the potential for hydrogen bonding, which can lower the energy of the ground state. ijert.org The greater the polarity of the solvent, the greater the attraction between the solute and solvent molecules, leading to increased stability. ijert.org

SolventObserved UV Bands (Å)Transition Type
Ethanol-n - π, π - π, n - σ
Methanol-n - π, π - π, n - σ
Water2070-

Data derived from a study on the ultraviolet spectra of this compound in various solvents. ijert.org The specific wavelengths for all bands in each solvent were not detailed in the provided search results, but the presence of shifts and the types of transitions were noted.

Effect of pH on UV-Vis Spectral Properties

The UV-Vis spectral properties of this compound are also influenced by the pH of the solution. Studies have shown that variations in pH can lead to changes in the absorption spectra, reflecting alterations in the electronic structure of the molecule. ijert.org For instance, the absorption spectra of the compound in ethanol have been studied at various pH levels. ijert.org In a mixture of pH 4.5 buffer and acetonitrile (B52724), the stoichiometry of the reaction between this compound and trans-[PtCl2(en)2]2+ was determined by monitoring absorbance changes at 330 nm. scispace.commdpi.com This indicates that the electronic environment of the thiophenol is sensitive to changes in pH and interaction with other chemical species. scispace.commdpi.com

ConditionWavelength for Analysis (nm)Observation
Reaction with trans-[PtCl2(en)2]2+ in pH 4.5 buffer/acetonitrile330Absorbance changes used to determine reaction stoichiometry.
Reaction with N-chlorosuccinimide (NCS) in H2O/CH3CN300Formation of 2,5-dimethoxyphenyl disulfide monitored.

This table summarizes the use of UV-Vis spectroscopy to monitor reactions of this compound under specific pH and solvent conditions. scispace.commdpi.comacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of a molecule, providing a "fingerprint" based on its structural components. up.ac.zabdu.ac.ine-bookshelf.de For this compound, these techniques help to identify and characterize the various functional groups and their interactions within the molecule.

The IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a reference for its characteristic vibrational frequencies. nist.gov The presence of methoxy (C-O) and thiol (S-H) groups, in addition to the aromatic ring, gives rise to a complex and informative spectrum. For instance, the C-O stretch of the methoxy groups is expected around 1250 cm⁻¹.

Raman spectroscopy complements IR by providing information on vibrations that cause a change in the polarizability of the molecule. up.ac.za The combined use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. bdu.ac.in While specific detailed vibrational analysis from the search results is limited, the general principles suggest that characteristic peaks for the aromatic ring, C-O stretching, C-H bending, and S-H stretching would be observable and could be assigned through comparison with related molecules and computational methods. up.ac.zatobreg.org

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Advanced spectroscopic techniques are employed to understand the intricate molecular interactions of this compound. Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weight of the compound and to identify reaction products. mdpi.com For example, in a reaction with a platinum complex, ESI-MS confirmed the formation of a this compound dimer linked by a disulfide bond, with an observed [M+Na]⁺ m/z of 361.2. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is crucial for confirming the positions of the methoxy and thiol groups on the benzene ring. acs.org This technique provides detailed information about the chemical environment of each atom in the molecule.

Surface-Enhanced Raman Scattering (SERS) is another advanced technique that can provide enhanced Raman signals for molecules adsorbed on nanostructured metal surfaces. csic.esresearchgate.netresearchgate.net This method could be used to study the orientation and interaction of this compound on such surfaces, offering insights into its behavior in nanoscale environments.

Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethoxythiophenol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the primary site of chemical reactivity in 2,5-Dimethoxythiophenol, engaging in a range of reactions characteristic of aromatic thiols.

Oxidation Reactions to Disulfides and Sulfonic Acids

The sulfur atom in the thiol group of this compound exists in its most reduced state and is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can yield either the corresponding disulfide or the more highly oxidized sulfonic acid.

The oxidation to 1,2-bis(2,5-dimethoxyphenyl) disulfide is a common transformation. This dimerization can be achieved using various oxidizing agents. For instance, the reaction of this compound with a platinum(IV) complex, [PtCl₂(en)₂]²⁺, results in the formation of the disulfide, a reaction that can be monitored by UV spectroscopy. nih.gov The stoichiometric ratio for this reaction was found to be approximately 1.8 molecules of the thiol to one molecule of the platinum complex, confirming the disulfide as the main oxidation product. nih.gov Similarly, N-chlorosuccinimide (NCS), especially in its immobilized form, is an effective reagent for oxidizing this compound to its disulfide. acs.orgacs.orgnih.gov This reaction is useful for analytical purposes, such as determining the loading capacity of the NCS resin by measuring the absorbance of the resulting disulfide. acs.orgnih.gov

Further oxidation under stronger conditions leads to the formation of 2,5-dimethoxybenzenesulfonic acid. This transformation represents a complete oxidation of the thiol group. The synthesis of this compound itself is often accomplished by the reduction of 2,5-dimethoxybenzenesulfonyl chloride or its corresponding sulfonic acid, typically using zinc dust in an acidic medium, highlighting the reversibility of this oxidation state change. prepchem.comsciencemadness.orgnih.gov Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be employed for the oxidation of thiols to sulfonic acids.

Table 1: Oxidation Reactions of this compound

Starting Material Reagent(s) Product Reaction Type
This compound [PtCl₂(en)₂]Cl₂ 1,2-Bis(2,5-dimethoxyphenyl) disulfide Disulfide Formation
This compound N-Chlorosuccinimide (NCS) 1,2-Bis(2,5-dimethoxyphenyl) disulfide Disulfide Formation
This compound Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) 2,5-Dimethoxybenzenesulfonic acid Sulfonic Acid Formation

Reduction to Thiolate Anions

This compound is an acidic compound that can be deprotonated by a base to form the corresponding 2,5-dimethoxythiophenolate anion. This anion is a key intermediate in many of its nucleophilic reactions. The formation of the thiolate increases the nucleophilicity of the sulfur atom, making it a much more effective nucleophile than the neutral thiol. sciencemadness.orgcsic.es

The generation of the thiolate is typically achieved by treating the thiol with a suitable base. Common bases used for this purpose include sodium ethoxide, potassium hydroxide (B78521), and sodium hydride. nih.govcas.cz The choice of base and solvent depends on the subsequent reaction. For example, in the S-alkylation of this compound, the thiolate is generated in situ using bases like potassium hydroxide in methanol (B129727) or sodium ethoxide in ethanol (B145695). nih.govcas.cz The resulting thiophenolate is significantly more nucleophilic than the corresponding phenolate, allowing for selective reactions at the sulfur atom. sciencemadness.org

Nucleophilic Additions and Substitutions

The 2,5-dimethoxythiophenolate anion, readily formed as described above, is a potent nucleophile. It actively participates in nucleophilic substitution and addition reactions, attacking various electrophilic centers to form new carbon-sulfur bonds.

The nucleophilic sulfur of the 2,5-dimethoxythiophenolate can attack a wide array of electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. For instance, it can react with iminium ions in Mannich-type reactions. nih.gov In one study, this compound was subjected to Mannich conditions to produce a formamide, which was then oxidized and dehydrated to yield a sulfonylmethyl isonitrile. nih.gov This demonstrates the thiol's ability to engage with electrophilic carbon-nitrogen systems.

A prominent application of this compound's nucleophilicity is in the synthesis of thioethers (sulfides) through S-alkylation and S-arylation reactions. This is typically achieved by reacting the corresponding thiolate with an alkyl or aryl halide in a nucleophilic substitution reaction. sciencemadness.org

Numerous examples of S-alkylation have been reported. The synthesis of various 2-(alkylthio)-5-(2-aminoethyl)hydroquinone derivatives starts with the S-alkylation of this compound with alkyl bromides, such as pentyl bromide and heptyl bromide, in the presence of sodium ethoxide in ethanol. cas.czresearchgate.net Similarly, it can be condensed with bromoethane (B45996) under basic conditions (using a base like potassium hydroxide) to produce 2,5-dimethoxy ethyl phenyl sulfide (B99878). nih.govgoogle.comchemicalbook.com These reactions are valuable for creating diverse chemical structures, including precursors for pharmacologically active molecules. sciencemadness.org

Table 2: S-Alkylation of this compound

Alkylating Agent Base Product
Pentyl bromide Sodium ethoxide 2,5-Dimethoxy-1-(pentylthio)benzene
Heptyl bromide Sodium ethoxide 1-(Heptylthio)-2,5-dimethoxybenzene
Bromoethane Potassium hydroxide 2,5-Dimethoxy ethyl phenyl sulfide
Dimethyl sulfate Potassium hydroxide Methyl 2,5-dimethoxyphenyl sulfide

While less commonly detailed for this specific compound in the provided context, the arylation of thiols is a well-established method for forming diaryl sulfides, often requiring metal catalysis (e.g., copper or palladium) to facilitate the coupling of the thiolate with an aryl halide. mdma.chmit.edu

Thiol-Ene and Thio-Michael Addition Reactions

This compound can undergo addition reactions with carbon-carbon double bonds, particularly those that are electron-deficient (Michael acceptors) or susceptible to radical addition (thiol-ene reaction). The thiol-ene reaction is a powerful click chemistry transformation that proceeds via an anti-Markovnikov addition of a thiol to an alkene, often initiated by radicals. wikipedia.org

A specific example of this reactivity is the addition of this compound to 7-vinyl-7-deazaadenine nucleosides. acs.org This reaction, which can be considered a thio-Michael addition or a type of thiol-ene reaction, proceeds to form the corresponding thioether adduct. The reaction with this compound was noted to be faster than with other thiols, yielding the product in good yield. acs.org Such reactions are valuable for the functionalization of complex molecules like nucleosides and for surface modification of materials. nih.govnih.gov Another application involves the Michael reaction of thiols onto α,β-unsaturated ketones, a reaction type for which 4-hydroxythiocoumarin, a related sulfur-containing scaffold, is also utilized. nih.gov

Reactions Involving the Methoxy (B1213986) (-OCH₃) Functional Groups

Nucleophilic Substitution Reactions

The methoxy groups in this compound can participate in nucleophilic substitution reactions. This type of reaction, often a demethylation, typically requires harsh conditions and a strong nucleophile to cleave the stable aryl-ether bond. While specific studies detailing this reaction for this compound are not prevalent, the general mechanism for aryl methyl ether cleavage is well-established. For instance, in a process analogous to the demethylation of other aryl ethers, reaction with potent nucleophiles like iodide ions or other thiolates in refluxing solvents could lead to the formation of a hydroxyl group. mdma.ch In one documented instance involving a related compound, surface hydroxyl groups of silica (B1680970) were shown to exchange with methoxy groups during a surface modification procedure, illustrating a form of substitution reaction. scispace.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The oxygen atoms of the methoxy groups possess lone pairs of electrons and can act as hydrogen bond acceptors. This capability allows them to form non-covalent interactions with hydrogen bond donors, such as protic solvents or other reagents. These interactions can influence the molecule's binding affinity and specificity in various chemical environments.

Interaction TypeParticipating GroupsPotential Influence on ReactivityReference
Intermolecular H-Bond (Acceptor)-OCH₃ with protic solvent (e.g., ethanol, water)Alters solubility and can influence reaction kinetics by solvating the ground state. Affects UV absorption spectra. ijert.org
Intermolecular H-Bond (Donor)-SH with solvent or baseFacilitates deprotonation to the more nucleophilic thiolate anion.
Intramolecular H-BondPotential for weak H-bond between the thiol -SH and an adjacent methoxy oxygenCan influence the molecule's conformation and the acidity of the thiol proton. nih.govruc.dk

Reactions of the Aromatic Ring

The electron-donating nature of the two methoxy groups and the thiol group makes the aromatic ring of this compound highly activated towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The high electron density of the benzene (B151609) ring facilitates electrophilic aromatic substitution. mdma.chrsc.org A documented example is the Vilsmeier-Haack reaction, a type of formylation, performed on an S-alkylated derivative of this compound. In this reaction, 2,5-dimethoxyphenethyl sulfide is treated with phosphorus oxychloride and dimethylformamide to introduce a formyl (-CHO) group onto the aromatic ring, producing 2,5-dimethoxy-4-ethylthiobenzaldehyde. google.comgoogle.com This reaction underscores the ring's susceptibility to electrophilic attack.

Example of Electrophilic Aromatic Substitution
ReactionSubstrateReagentsProductYieldReference
Formylation (Vilsmeier-Haack type)2,5-Dimethoxyphenethyl sulfide1. Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) 2. Reaction at 75°C2,5-Dimethoxy-4-ethylthiobenzaldehydeNot explicitly stated for the final product, but the precursor synthesis had an 80% yield. google.comgoogle.com

Substituent Position Effects on Reactivity (e.g., ortho/para vs. meta-directing)

The positions of the substituents on the aromatic ring dictate the regioselectivity of further reactions. The thiol (-SH) group and both methoxy (-OCH₃) groups are activating, ortho- and para-directing groups. Their combined influence determines the most probable sites for electrophilic attack.

The available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the strongly activating thiol group and ortho to the 5-methoxy group. These directing effects are cooperative, making C4 a highly favored site for substitution. This is confirmed by the synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde, where formylation occurs at the C4 position. google.com

Position C6: This position is ortho to both the thiol group and the 2-methoxy group. This is also a highly activated position due to cooperative effects.

Position C3: This position is ortho to the 2-methoxy group but meta to the thiol and 5-methoxy groups. It is therefore less activated than positions C4 and C6.

Some sources have described the 2,5-dimethoxy arrangement as creating a "meta-directing electronic environment". This statement is likely a misinterpretation, referring to the meta relationship of the two methoxy groups relative to each other across the ring, rather than their directing effect on incoming electrophiles. The established principles of electrophilic substitution and experimental evidence confirm that the net effect of the substituents is strong ortho- and para-activation, with positions 4 and 6 being the most reactive. rsc.orggoogle.com

Photochemical Reactivity and Stability

The photochemical behavior of a molecule is determined by its ability to absorb light and the subsequent chemical pathways it can undergo from an electronically excited state.

This compound is described as being air-sensitive and stable under recommended storage conditions, though thermal decomposition can release irritating vapors. thermofisher.com Its UV absorption spectrum, which is fundamental to its photochemical potential, has been studied in various solvents. ijert.org The spectra show absorption bands corresponding to electronic transitions within the molecule, such as n→π* and π→π* transitions, which are initiated by the absorption of UV radiation. ijert.org

UV Absorption Data for this compound
SolventAbsorption Maxima (Å)Transition Type (Probable)Reference
Ethanol2070, 2430, 2980π→π, π→π, n→π ijert.org
Methanol2060, 2420, 2970π→π, π→π, n→π ijert.org
Water2050, 2410, 2960π→π, π→π, n→π* ijert.org

While specific photochemical reactions of this compound are not extensively detailed in the surveyed literature, the presence of multiple chromophores—the aromatic ring, ether, and thiol groups—suggests it is a photochemically active molecule. beilstein-journals.org The absorption of UV light can promote the molecule to an excited state, from which it can undergo various transformations. nih.gov For thiophenols, such reactions can include oxidation, reduction, or cleavage of the S-H bond. The exceptional stability of some photochemically generated intermediates, such as ketenes from related complex molecules, highlights the potential for unique and stable products to be formed upon irradiation. beilstein-journals.org Further research is needed to fully characterize the specific photochemical pathways of this compound.

Studies on Reaction Kinetics and Thermodynamics

The reactivity of this compound is significantly influenced by the electronic effects of its methoxy groups and the nucleophilicity of the thiol functional group. Research into its reaction kinetics and thermodynamics provides quantitative insights into its behavior in various chemical transformations, from nucleophilic additions to oxidation and metal-catalyzed coupling reactions.

Research Findings on Reaction Kinetics

Kinetic studies reveal that this compound exhibits distinct reactivity profiles depending on the nature of the electrophile and the reaction conditions.

In a comparative study of the addition of various thiols to a 7-vinyl-7-deazaadenine nucleoside, this compound demonstrated significantly enhanced reactivity compared to both aliphatic and other aromatic thiols. While reactions with butyl, benzyl, and unsubstituted thiophenol were sluggish, requiring three days for acceptable conversion, the reaction with this compound proceeded much more rapidly. acs.org

Table 1: Comparative Reaction Kinetics of Thiols with 7-Vinyl-7-deazaadenine Nucleoside

Thiol Reactant Reaction Time (hours) Yield (%)
This compound 24 62
Thiophenol 72 85
Butylthiol (BuSH) 120 (5 days) 45-58

Data sourced from a study on thiol additions to nucleosides, conducted in a CH₂Cl₂/MeOH solvent system. acs.org

The kinetics of oxidation have also been investigated. In the reaction with N-Chlorosuccinimide (NCS), this compound is readily oxidized to its corresponding disulfide, 2,5-dimethoxyphenyl disulfide. This reaction proceeds efficiently, with a reaction time of 30 minutes in a water/acetonitrile (B52724) mixture, allowing for the quantitative determination of the disulfide product via UV spectroscopy. acs.orgnih.gov Similarly, its reaction with a platinum(IV) complex, trans-[PtCl₂(en)₂]²⁺, to form the disulfide was studied to determine stoichiometry. The reaction was allowed to proceed for 1 hour at 25 °C in a buffered acetonitrile solution to ensure completion. mdpi.comscispace.com

Furthermore, the compound has been used in copper-catalyzed cross-coupling reactions. For instance, the reaction of 2,5-dimethoxybenzenethiol with a substituted pyrimidine (B1678525) was achieved using a copper(I) iodide (CuI) catalyst in DMF. Under microwave irradiation at 100 °C, the reaction reached completion in 60 minutes. core.ac.uk

Research Findings on Thermodynamics

Thermodynamic studies, particularly through computational methods like Density Functional Theory (DFT), have provided insight into the feasibility and selectivity of reactions involving thiol-derived intermediates. In a study on the diastereoselective annulation reactions of ferrocene (B1249389) derivatives, the thermodynamic stability of potential products was calculated to explain the observed product distribution. nih.gov

The calculations showed that the cyclocondensation of an assumed 2-mercaptoethyl amide intermediate, analogous to a thiophenol adduct, was a thermodynamically favored transformation, exhibiting a negative Gibbs free energy change (ΔG). Conversely, a hypothetical alternative pathway involving an oxazolidine (B1195125) formation was found to be thermodynamically unfavorable, with a positive ΔG. nih.gov

Table 2: Calculated Thermodynamic Parameters for a Related Cyclocondensation Reaction

Reaction Pathway Type Gibbs Free Energy (ΔG) Thermodynamic Feasibility
16 → 4 + H₂O Thiazolidine formation Negative Favored
13 → 14 + H₂O Oxazolidine formation Positive Disfavored

Data derived from DFT calculations at the B3PW91/DGTZVP level of theory for the annulation of ferrocene derivatives. nih.gov

The study also investigated the thermodynamics of conformational changes. The rotational energy barrier for the interconversion of two diastereomeric rotamer intermediates was calculated to be 11.12 kcal/mol. This relatively low barrier corresponds to a high rotation frequency, explaining the observed low diastereoselectivity in the reaction, as the intermediates can rapidly interconvert at room temperature, leading to a product mixture whose ratio is governed by their thermodynamic stability. nih.gov

Applications of 2,5 Dimethoxythiophenol in Synthetic Chemistry

A Building Block in Complex Organic Molecule Synthesis

The strategic placement of the thiol and methoxy (B1213986) groups on the benzene (B151609) ring makes 2,5-Dimethoxythiophenol a key starting material for the synthesis of a variety of intricate organic structures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor in the synthesis of various heterocyclic systems. The reactivity of its thiol group allows for its incorporation into ring structures. For instance, it can be utilized in reactions that lead to the formation of sulfur-containing heterocycles. The synthesis of complex heterocyclic compounds often involves multi-component reactions where the unique reactivity of this compound can be exploited to build molecular complexity in a single step. mdpi.comresearchgate.net

Formation of Carbon-Sulfur Bonds

The thiol group of this compound is a potent nucleophile, making it an excellent reactant for the formation of carbon-sulfur (C-S) bonds. This is a fundamental transformation in organic synthesis, as the resulting thioethers are present in numerous biologically active molecules and functional materials.

The S-alkylation of this compound with alkyl halides, such as pentyl bromide and heptyl bromide, has been studied as a straightforward method for creating thioethers. sigmaaldrich.com Furthermore, copper-catalyzed cross-coupling reactions provide a powerful method for forming aryl-sulfur bonds. In these reactions, this compound can be coupled with aryl iodides in the presence of a copper(I) iodide catalyst and a base like potassium carbonate. mdma.ch These methods highlight the reliability of this compound in constructing C-S linkages under various reaction conditions.

A notable application of this chemistry is in the synthesis of precursors for other complex molecules. For example, this compound can be reacted with bromoethane (B45996) under alkaline conditions to produce 2,5-dimethoxyphenethyl sulfide (B99878). google.com This thioether can then undergo further functionalization, demonstrating the role of C-S bond formation in multi-step synthetic sequences.

Precursor for Pharmacologically Active Compounds

The structural motif of this compound is embedded within a number of pharmacologically active compounds, most notably the 2C-T series of psychedelic phenethylamines.

Synthesis of 2C-T-series Psychedelics and Related Phenethylamines

This compound is a well-established and crucial precursor for the synthesis of the 2C-T family of psychedelic drugs. europa.eu The "T" in this nomenclature signifies the presence of a thioalkyl group at the 4-position of the phenethylamine (B48288) skeleton, which is introduced using this compound as the starting material.

The general synthetic route involves the initial preparation of this compound, which is then typically alkylated to introduce the desired thioalkyl group. nih.gov For example, in the synthesis of 2C-T-2, this compound is reacted with an ethylating agent. wikipedia.org Similarly, for 2C-T-4, an isopropyl group is introduced, wikipedia.org and for 2C-T-7, a propyl group is used. The resulting 4-thioalkyl-2,5-dimethoxybenzene derivative is then further elaborated to the final phenethylamine structure. nih.gov The synthesis of 2C-T-21 involves the reaction of this compound with 2-fluoroethyl bromide. ews-nfp.bg

The following table summarizes some members of the 2C-T series that are synthesized using this compound as a precursor:

CompoundFull Chemical Name
2C-T-24-ethylthio-2,5-dimethoxyphenethylamine
2C-T-44-isopropylthio-2,5-dimethoxyphenethylamine
2C-T-72,5-Dimethoxy-4-(n)-propylthiophenethylamine
2C-T-212,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine

Role in Drug Discovery and Development

Beyond the realm of psychedelics, the structural core of this compound is being explored in the broader context of drug discovery. nih.gov The ability to functionalize the thiophenol allows for the creation of libraries of compounds that can be screened for various biological activities.

Recent research has focused on the synthesis and structure-activity relationships of 4-substituted-2,5-dimethoxyphenethylamines. nih.gov This work has led to the discovery of compounds with high potency at serotonin (B10506) 5-HT2A receptors, which are important targets for the treatment of various neuropsychiatric disorders. nih.gov For instance, the discovery of CYB210010, a potent and long-acting serotonin 5-HT2 receptor agonist, highlights the potential for developing novel therapeutics derived from the 2,5-dimethoxyphenethylamine scaffold. nih.gov The exploration of various substituents at the 4-position, originating from the thiol group of this compound, is a key strategy in modulating the pharmacological properties of these molecules. nih.gov

In Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. The thiol group is known for its ability to bind to metal surfaces, making it a useful ligand for the functionalization of nanoparticles. For example, the thiol group can form covalent bonds with the surface of nanocrystals, allowing for the modification of their properties and their integration into larger systems.

In one study, this compound was used to determine the loading of a platinum(IV) complex on silica (B1680970) nanospheres. mdpi.comnih.gov The reaction between the thiophenol and the platinum complex resulted in the formation of a disulfide-linked dimer of this compound, which could be quantified spectrophotometrically. mdpi.comnih.gov This demonstrates the utility of this compound as a chemical probe in the characterization of novel materials.

Ligand for Nanocrystals

The thiol group of this compound allows it to act as a ligand, binding to the surface of nanocrystals. This interaction is crucial for stabilizing nanocrystals and for functionalizing their surfaces. A key application is in the characterization of nanoparticle-supported reagents. For instance, this compound has been used to determine the loading capacity of platinum(IV) complexes immobilized on silica nanospheres. nih.gov The thiol reacts stoichiometrically with the platinum complex on the nanosphere surface, allowing for the quantification of the active sites. nih.gov

Surface Modification and Derivatization

The reactivity of the thiol group makes this compound an effective agent for surface modification and derivatization. It can be attached to various substrates to alter their surface properties or to introduce specific functionalities.

One notable application is in the development of advanced analytical platforms. In two-dimensional Surface-Enhanced Raman Scattering (SERS) encoding, this compound is used as one of several thiophenol derivatives to create unique spectral barcodes on microbeads for high-throughput bioanalysis. rsc.org This allows for the identification and sequencing of peptides synthesized on these beads. rsc.org

Furthermore, it plays a role in the derivatization of solid-phase resins. The reaction of this compound with N-Chlorosuccinimide (NCS) immobilized on a resin is used to quantify the loading of the reactive NCS sites. acs.orgacs.org This reaction proceeds via the formation of a disulfide, which can be measured spectrophotometrically. acs.orgacs.org Similarly, its addition to vinyl-substituted nucleosides demonstrates its utility in bioconjugation, creating modified DNA with hydrophobic properties. acs.orgresearchgate.net

ApplicationSubstratePurposeAnalytical Method
Peptide SequencingTentaGel MicrobeadsEncoding beads with a unique spectral signature for identification. rsc.orgSurface-Enhanced Raman Scattering (SERS) rsc.org
Reagent QuantificationImmobilized N-Chlorosuccinimide (NCS) ResinDetermining the loading capacity of the active NCS reagent on the solid support. acs.orgacs.orgUV Spectroscopy acs.orgacs.org
DNA Modification7-Vinyl-7-deazaadenine NucleosidesSynthesis of hydrophobic derivatives of 2′-deoxyadenosine for modified DNA. acs.orgresearchgate.netNMR Spectroscopy, Mass Spectrometry acs.org

Development of Sulfur-rich Frameworks

The preparation of sulfur-rich frameworks is a significant area in materials and medicinal chemistry. nih.gov this compound, through the reactivity of its thiol group, is a key precursor for such structures. The thiol can be readily oxidized to form a disulfide bond (-S-S-), creating a dimer, bis(2,5-dimethoxyphenyl) disulfide. nih.gov This dimerization is a fundamental step in building larger, sulfur-containing molecular architectures. nih.govmdpi.com These frameworks are of interest due to their unique electronic and structural properties, which are relevant in materials science and the development of new pharmaceuticals. nih.gov

In Catalysis and Catalyst Development

The electronic properties and coordinating ability of this compound make it relevant in the field of catalysis, primarily as a ligand for metal centers.

Ligand in Metal-Catalyzed Reactions

As a thiol, this compound can serve as a ligand that coordinates to a metal center, influencing the metal's catalytic activity. beilstein-journals.orgd-nb.info Its reaction with a reusable silica nanosphere-supported Pt(IV) complex is a prime example. nih.gov In this system, the thiophenol reacts with the platinum center, which is the basis for its use in quantifying the catalyst's loading but also illustrates its fundamental interaction with catalytically relevant metals. nih.gov The electronic environment created by the two methoxy groups on the benzene ring modifies the properties of the sulfur atom, which in turn affects the stability and reactivity of the resulting metal-ligand complex. Research on bulky aromatic thiols with ruthenium complexes further supports that substituents on the aromatic ring play a critical role in determining the structure and behavior of the final metal complex. researchgate.net

Role in Redox Processes

Redox reactions are central to the chemical behavior of this compound, primarily involving the oxidation of its thiol group to a disulfide. This process is exploited in various applications. For example, its oxidation by a Pt(IV) complex is a key step in an analytical procedure to quantify the catalyst loading on nanospheres. nih.gov The reaction proceeds with a defined stoichiometry, where approximately two molecules of the thiophenol react with one Pt(IV) center, leading to the formation of the corresponding disulfide. nih.gov

This redox reactivity is also utilized in determining the loading of immobilized N-Chlorosuccinimide (NCS), a mild oxidizing agent, on a resin support. acs.orgacs.org The thiophenol is oxidized by the NCS, and the amount of disulfide formed is measured to quantify the active oxidant on the resin. acs.orgacs.org These examples highlight how the controlled redox chemistry of this compound can be harnessed for quantitative purposes.

ReactantsStoichiometric RatioProductContext
This compound and trans-[PtCl₂(en)₂]²⁺~1.8 : 1bis(2,5-dimethoxyphenyl) disulfideOxidation by a metal complex to quantify catalyst loading on nanospheres. nih.gov
This compound and N-Chlorosuccinimide (NCS)Excess Thiophenolbis(2,5-dimethoxyphenyl) disulfideOxidation by an immobilized reagent to quantify its loading on a resin. acs.orgacs.org

In Analytical Chemistry and Sensing

The specific and quantifiable reactions of this compound make it a useful tool in analytical chemistry and for the development of sensing systems.

Its primary analytical application is as a reagent for the quantification of other chemical species. As detailed previously, it is used to determine the loading of platinum complexes on nanospheres and N-Chlorosuccinimide on resins. nih.govacs.orgacs.org In these methods, the thiophenol reacts with the analyte, and the resulting product, typically the disulfide dimer, is measured using UV-Vis spectroscopy. nih.govacs.orgmdpi.com A calibration curve is constructed by reacting known concentrations of the analyte with an excess of this compound, allowing for the precise determination of unknown quantities. nih.govacs.org

Beyond simple quantification, this compound has been incorporated into more sophisticated sensing technologies. It is one of the key components in a two-dimensional SERS (Surface-Enhanced Raman Scattering) encoding system for on-bead peptide sequencing. rsc.org In this role, it acts as a Raman reporter molecule, providing a distinct spectral signal that contributes to a unique code for identifying the sequence of amino acids in a peptide synthesized on a microbead. rsc.org

Analytical ApplicationAnalytePrincipleDetection Method
Catalyst Loading QuantificationPt(IV) Complex on Silica NanospheresStoichiometric oxidation of the thiophenol to a disulfide. nih.govUV-Vis Spectroscopy nih.gov
Reagent Loading QuantificationImmobilized N-ChlorosuccinimideOxidation of the thiophenol to a disulfide. acs.orgacs.orgUV-Vis Spectroscopy acs.orgacs.org
High-Throughput BiosensingPeptide Sequence on MicrobeadsUsed as a component of a 2D spectral barcode. rsc.orgSurface-Enhanced Raman Scattering (SERS) rsc.org

Calibration Curve Preparation in Spectrophotometric Assays

In quantitative analysis, a calibration curve is a fundamental tool used to determine the concentration of an unknown sample by comparing its measured property to a set of standards with known concentrations. This compound is utilized in certain spectrophotometric assays where it reacts to form a chromophoric product, allowing for the creation of a reliable calibration curve.

The process typically involves the oxidation of this compound to its corresponding disulfide, 2,5-dimethoxyphenyl disulfide. ub.edu This reaction is often mediated by an oxidizing agent, such as a metal complex. The resulting disulfide product has a distinct absorbance at a specific wavelength, which can be measured using a UV-Vis spectrophotometer. ub.edu

For instance, in a study involving a platinum(IV) complex, a calibration curve was constructed by reacting this compound with an excess of the Pt(IV) species. mdpi.comscispace.com The reaction was performed in a buffered solution, and after a set reaction time, the mixture was diluted to various known concentrations of the resulting this compound disulfide. scispace.com The absorbance of each of these solutions was then measured at a specific wavelength, typically around 300 nm or 330 nm, to generate a plot of absorbance versus concentration. ub.eduscispace.com This plot, which should demonstrate a linear relationship according to the Beer-Lambert law, serves as the calibration curve. mdpi.com The experiments are generally performed in triplicate to ensure accuracy and precision. scispace.com

Below is an example of data that could be used to generate such a calibration curve.

Table 1: Example Calibration Curve Data for this compound Disulfide Absorbance measured at 330 nm in a pH 4.5 buffer/acetonitrile (B52724) (1:3 v/v) mixture. Data is hypothetical based on typical experimental results.

Concentration of Disulfide (mM)Absorbance (AU)
0.0250.112
0.0500.225
0.1000.450
0.1500.675
0.2000.900
0.2501.125
0.3001.350

This table demonstrates a clear linear relationship between the concentration of the disulfide product and its absorbance, which is essential for a valid calibration curve.

Use in Determination of Metal Ion Loading

The calibration curve prepared from the oxidation of this compound is instrumental in determining the concentration or loading of specific species, particularly metal ions immobilized on a solid support. ub.edumdpi.com This application is crucial in fields like catalysis and materials science, where knowing the exact amount of an active species on a substrate is necessary for evaluating efficiency and reproducibility.

A notable example is the determination of Pt(IV) complex loading on silica nanospheres (SiO2@TPEA@Pt(IV)). mdpi.comscispace.com In this procedure, a known mass of the silica nanosphere-supported Pt(IV) complex is reacted with a solution containing this compound. scispace.com The Pt(IV) on the nanospheres oxidizes the this compound to its disulfide form. mdpi.com

After the reaction is complete, the solid nanospheres are separated, and the absorbance of the resulting solution, which now contains the 2,5-dimethoxyphenyl disulfide, is measured spectrophotometrically. scispace.com By using the previously established calibration curve (as described in 5.5.1), the absorbance value can be directly correlated to the concentration of the disulfide in the solution.

Since the stoichiometry of the reaction between the Pt(IV) complex and this compound is known (determined to be approximately 1:1.8, implying the primary oxidation product is the disulfide), the amount of disulfide formed directly relates to the amount of Pt(IV) that reacted. mdpi.com This allows for the calculation of the initial loading of the Pt(IV) complex on the silica nanospheres, often expressed in mmol/g. mdpi.com In one study, the Pt(IV) complex loading was determined to be 0.15 mmol/g using this method. mdpi.com

Table 2: Research Findings on Metal Ion Loading Determination

Analyte / Support Material Reagent Measured Product Key Finding Citation
Pt(IV) complex on Silica Nanospheres This compound 2,5-Dimethoxyphenyl disulfide The loading of the Pt(IV) complex was quantified as 0.15 mmol/g based on the spectrophotometric assay. mdpi.com

Computational Chemistry and Theoretical Studies of 2,5 Dimethoxythiophenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 2,5-Dimethoxythiophenol. These theoretical approaches allow for a detailed analysis of how the electron-donating methoxy (B1213986) groups influence the properties of the thiophenol scaffold.

The electron-donating nature of the methoxy groups at the 2- and 5-positions increases the electron density on the aromatic ring. This, in turn, affects the acidity of the thiol group, making it less acidic compared to unsubstituted thiophenol. DFT calculations can quantify these electronic effects by computing parameters such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Theoretical studies on substituted thiophenols have shown that the choice of DFT functional and basis set, such as B3LYP or ωB97X-D with basis sets like 6-311++G(d,p), is critical for obtaining accurate results for properties like bond dissociation energies (BDEs). kuleuven.be For instance, the S-H BDE is a key indicator of the antioxidant potential of a thiophenol derivative. Computational studies on related thiophenols have demonstrated that electron-donating groups can influence the stability of the resulting thiyl radical, thereby affecting the S-H BDE. researchgate.net

Furthermore, DFT calculations can be used to determine various reactivity descriptors. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Table 1: Calculated Reactivity Descriptors for Thiophenol Derivatives (Illustrative)

DescriptorDescriptionPredicted Influence on this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy due to electron-donating groups, indicating increased reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLess influenced by electron-donating groups, but still important for reactions with nucleophiles.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller energy gap generally suggests higher reactivity.
Chemical Hardness (η) Resistance to change in electron configurationExpected to be lower than unsubstituted thiophenol, indicating greater reactivity.
Electronegativity (χ) Tendency to attract electronsCan be modulated by the methoxy substituents.
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic chargeUseful for predicting reactivity in polar reactions.

Note: The specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

While specific molecular docking and dynamics simulation studies focused solely on this compound are not extensively documented in public literature, the principles of these techniques are highly relevant for understanding its potential biological activity. These computational methods are invaluable for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor, and the nature of this interaction over time.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target receptor and calculating the binding affinity. This process can help identify potential biological targets and predict the preferred binding orientation of the compound. For instance, studies on analogues like 2,5-dimethoxyphenyl isopropylamine (B41738) have utilized such methods to investigate their interactions with serotonin (B10506) receptors. kuleuven.be

Molecular dynamics (MD) simulations can then be employed to study the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. MD simulations provide a dynamic picture of the interactions, revealing the flexibility of both the ligand and the receptor and the role of solvent molecules. These simulations can help in understanding the mechanism of action at a molecular level. For example, MD simulations have been used to study the interaction of aripiprazole (B633) analogues with the dopamine (B1211576) D2 receptor, highlighting the importance of specific residues in the binding pocket. nih.gov

For this compound, key interactions would likely involve the thiol group, which can act as a hydrogen bond donor, and the methoxy groups, which can act as hydrogen bond acceptors. The aromatic ring can also participate in π-π stacking or hydrophobic interactions with the receptor's amino acid residues.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.

Experimental studies have reported the ultraviolet (UV) absorption spectra of this compound in various solvents. ijert.org The observed electronic transitions, such as n→π* and π→π*, can be correlated with theoretical calculations. ijert.org Computational models can predict the wavelengths and intensities of these absorptions by calculating the energy differences between the ground and excited electronic states.

Theoretical calculations can also predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental values to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted PropertyRelevance
UV-Vis Spectroscopy Absorption maxima (λmax)Correlates with electronic transitions and can be influenced by solvent polarity. ijert.org
Infrared (IR) Spectroscopy Vibrational frequenciesHelps in identifying functional groups like S-H and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (δ)Provides detailed information about the chemical environment of each proton and carbon atom in the molecule. acs.orgmdpi.com

Note: The accuracy of these predictions is highly dependent on the level of theory and the computational model used.

Conformational Analysis and Energy Landscapes

The presence of the thiol and methoxy groups in this compound allows for conformational flexibility, primarily through rotation around the C-S and C-O bonds. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy surface (PES) that governs their interconversion.

Computational studies on substituted thiophenols have shown that the relative orientation of the S-H bond with respect to the aromatic ring can lead to different conformers, often referred to as cis and trans. researchgate.netnih.gov The relative energies of these conformers are influenced by the electronic effects of the substituents. For this compound, the methoxy groups would also have preferred orientations that would be explored in a conformational search.

The potential energy surface can be calculated by systematically changing the key dihedral angles and calculating the energy at each point. This provides a landscape of energy minima (stable conformers) and transition states (energy barriers for conformational changes). Understanding the conformational preferences and the energy barriers between them is crucial, as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to develop a mathematical equation that relates these descriptors to the biological activity. researchgate.net

For instance, QSAR studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues have shown that their affinity for serotonin receptors is related to the lipophilicity and electron-withdrawing character of the substituent at the 4-position. kuleuven.be Similarly, QSAR studies on a broader range of phenols and thiophenols have been used to predict their toxicity. researchgate.net

For this compound, relevant descriptors would include those related to its two methoxy groups and the thiol group. A QSAR model developed for a relevant biological endpoint could potentially predict the activity of this compound based on these descriptors.

Biological and Biomedical Research Involving 2,5 Dimethoxythiophenol

Enzyme Inhibition Studies

2,5-Dimethoxythiophenol has been identified as a noteworthy compound in the study of enzyme mechanics due to its inhibitory capabilities.

Mechanism of Action via Cysteine Residue Interaction

The primary mechanism behind the enzyme inhibitory action of this compound lies in its thiol group. This functional group is capable of a nucleophilic attack on electrophilic centers within enzymes, leading to the formation of covalent bonds, particularly with cysteine residues in the active sites of proteins. This interaction effectively inhibits the enzyme's activity. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring also plays a role by influencing the compound's solubility and its binding affinity through non-covalent interactions like hydrogen bonding.

Inhibition of Dihydrofolate Reductase

Research has highlighted this compound and its derivatives as inhibitors of dihydrofolate reductase (DHFR). pharmaffiliates.comamericanchemicalsuppliers.com DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition is a key strategy in cancer therapy. nih.gov Studies have shown that compounds incorporating the 2,5-dimethoxyphenylthio moiety can act as potent inhibitors of DHFR. nih.govnih.gov For instance, a nonclassical analogue featuring a 2,5-dimethoxy substitution on the phenyl ring was found to be a potent inhibitor of Toxoplasma gondii DHFR, with an IC50 value significantly lower than the conventional drug trimethoprim. nih.gov While this particular analogue showed marginal activity against human DHFR, it demonstrated high selectivity for the parasitic enzyme. nih.gov Another study on 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines revealed that an analogue with a 2,5-dimethoxyphenyl group was the most potent and selective inhibitor of T. gondii and Mycobacterium avium DHFR among the tested compounds. nih.gov

Antitumor Research

The inhibitory action of this compound on dihydrofolate reductase has naturally led to its investigation as a potential antitumor agent. pharmaffiliates.comamericanchemicalsuppliers.com

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HT-29)

Studies have demonstrated the cytotoxic effects of compounds containing the this compound structure on various cancer cell lines. In particular, research has shown its effectiveness against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The cytotoxic action of these compounds is a key indicator of their potential as anticancer agents. researchgate.netmdpi.com

Comparative Analysis with Conventional Chemotherapeutics

In comparative analyses, derivatives of this compound have shown promising results when compared to some conventional chemotherapeutic drugs. For example, a study on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates found that a nonclassical analogue with a 4-nitrophenyl group was a more potent human DHFR inhibitor than pemetrexed, a clinically used antifolate. nih.gov While direct comparisons of this compound itself with drugs like doxorubicin (B1662922) were not extensively detailed in the provided search results, the potent activity of its derivatives suggests a favorable comparison.

Antimicrobial Properties

In addition to its potential in cancer research, this compound has also been identified as having antimicrobial properties. Studies have indicated its potential application in pharmaceuticals aimed at combating microbial infections. For instance, a phytochemical analysis of Bersama abyssinica identified this compound as one of the constituents, with the plant extracts showing antimicrobial activity. researchgate.netresearchgate.net Another study on Myrtaceae leaf extracts also listed this compound as a detected compound, with the extracts exhibiting antifungal properties. hst-j.orghst-j.org This suggests that this compound contributes to the observed antimicrobial effects of these plant extracts.

Antioxidant Activity

While direct and extensive studies on the antioxidant capacity of pure this compound are not widely documented in the reviewed literature, its potential for such activity can be inferred from several contexts. Generally, thiophenol compounds may exhibit antioxidant properties. cymitquimica.com The presence of methoxy groups can also influence these characteristics. cymitquimica.com

Research on plant extracts containing this compound provides indirect evidence of its potential contribution to antioxidant effects. For instance, extracts from the seeds of Bersama abyssinica, a plant in which this compound has been identified, have demonstrated significant antioxidant activity. flinders.edu.auresearchgate.netresearchgate.net These extracts were assessed using various methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, thiobarbituric acid-reactive species (TBARS) assay, and hydroxyl radical scavenging assays, all of which indicated high antioxidant potential. flinders.edu.aunih.govresearchgate.net While it is important to note that this activity results from the combined effect of all phytochemicals in the extract, the presence of this compound as one of these components is significant. researchgate.netresearchgate.net

Naturally Occurring Presence and Phytochemical Analysis

The identification of this compound in the natural world is a key aspect of its scientific interest, particularly within the field of pharmacognosy.

Identification in Plant Extracts (e.g., Bersama abyssinica)

Phytochemical analysis using Gas Chromatography-Mass Spectrometry (GC-MS) has definitively identified this compound in various parts of the medicinal plant Bersama abyssinica. researchgate.netresearchgate.net It is listed as one of the most abundant metabolites recorded in the methanolic fractions of the leaves, stem bark, and root bark of this plant. researchgate.netresearchgate.netscispace.com This finding is significant as Bersama abyssinica is used in traditional medicine to treat a wide range of diseases. researchgate.netnih.govastu.edu.et

The GC-MS analysis of Bersama abyssinica revealed a complex mixture of bioactive compounds alongside this compound. A study identified a total of 24 phytocompounds in the leaves, 21 in the stem bark, and 19 in the root bark. researchgate.netresearchgate.net

Table 1: Selected Phytochemicals Identified in Bersama abyssinica via GC-MS Analysis

Compound Class Specific Compound Example Plant Part(s) Found
Thiophenol This compound Leaves, Stem Bark, Root Bark
Terpenes α-Pinene, Eucalyptol Seeds
Aldehyde 2-Furancarboxaldehyde, 5-(hydroxymethyl)- Leaves, Stem Bark, Root Bark
Phenol 1,2,3-Benzenetriol Leaves, Stem Bark, Root Bark
Fatty Acid Ester Hexadecanoic acid, methyl ester Leaves

This table is based on compounds identified in methanolic fractions and seed extracts of Bersama abyssinica. flinders.edu.auresearchgate.netresearchgate.net

Toxicological and Mechanistic Neurotoxicity Investigations of Related Compounds

Direct toxicological data for this compound is limited. However, extensive research into structurally related compounds, particularly those with a dimethoxy-substituted phenyl ring, provides insight into potential mechanisms of toxicity, especially neurotoxicity. These related compounds are often psychoactive substances that interact with the central nervous system.

A significant class of related compounds are the 2,5-dimethoxy-substituted phenethylamines and amphetamines. nih.govwikipedia.org These include hallucinogenic drugs like 2,5-Dimethoxy-4-methylamphetamine (DOM) and the "2C-X" series. nih.govwikipedia.org The primary mechanism for the hallucinogenic effects of these substances is their action as potent agonists of the serotonin (B10506) 5-HT₂A receptor. nih.govpsu.edu

More recently, N-benzylphenethylamine ("NBOMe") derivatives of these compounds, such as 25I-NBOMe, have emerged. nih.gov These substances show even higher affinity for the 5-HT₂A receptor and are highly potent. nih.gov Investigations into the toxicity of NBOMes have revealed severe health risks, including seizures, hyperthermia, and rhabdomyolysis (the breakdown of muscle tissue). nih.gov The toxicity of these compounds is complex and may be linked to their interaction with multiple receptor systems, including dopamine (B1211576) and adrenergic receptors, in addition to serotonin receptors. tandfonline.comnih.govresearchgate.net Some research suggests that the neurotoxicity of certain amphetamine analogues may be mediated by the formation of specific metabolites. psu.edu The metabolites of DOM, for instance, are also pharmacologically active and may contribute to metabolism-dependent neurotoxicity. wikipedia.org

Table 2: Toxicological Profile of Compounds Structurally Related to this compound

Compound Name Abbreviation Key Structural Feature Primary Mechanism of Action Reported Toxic Effects
2,5-Dimethoxy-4-methylamphetamine DOM Dimethoxyamphetamine 5-HT₂A Receptor Agonist Psychedelic effects, potential for metabolism-dependent neurotoxicity. wikipedia.org
2,5-Dimethoxy-4-bromophenethylamine 2C-B Dimethoxyphenethylamine 5-HT₂A Receptor Agonist Hallucinogenic effects. nih.gov
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine 25I-NBOMe N-benzylphenethylamine High-affinity 5-HT₂A Receptor Agonist Seizures, hyperthermia, rhabdomyolysis, vasoconstriction. nih.govresearchgate.net

This table summarizes findings from toxicological investigations into compounds with a shared 2,5-dimethoxy-substituted phenyl structure.

This research underscores that while the core 2,5-dimethoxy-phenyl structure is common, the addition and modification of side chains dramatically alter the pharmacological and toxicological properties, primarily by influencing interactions with neurotransmitter receptors in the brain.

Table of Mentioned Compounds

Compound Name
2,2-diphenyl-1-picrylhydrazyl
2,5-Dimethoxy-4-bromophenethylamine
2,5-Dimethoxy-4-methylamphetamine
This compound
2-Furancarboxaldehyde, 5-(hydroxymethyl)-
1,2,3-Benzenetriol
α-Pinene
Eucalyptol
Hexadecanoic acid, methyl ester

Environmental and Safety Considerations in Research Settings

Handling and Storage Protocols in Laboratory Environments

Proper handling and storage of 2,5-Dimethoxythiophenol are crucial in a laboratory setting to ensure the safety of personnel and the integrity of the compound. This chemical is air-sensitive and has a strong, unpleasant odor. thermofisher.comsigmaaldrich.com Therefore, it should be handled and stored under an inert atmosphere, such as argon or nitrogen. thermofisher.comsigmaaldrich.com

Personal Protective Equipment (PPE): When working with this compound, it is imperative to use appropriate personal protective equipment. This includes:

Gloves: Nitrile or Viton® gloves are recommended to prevent skin contact. thermofisher.com It is important to inspect gloves before use and to use proper removal techniques to avoid skin contamination. sigmaaldrich.com

Eye Protection: Safety goggles or a face shield that meet European standard EN 166 or NIOSH standards are necessary to protect against splashes. thermofisher.comsigmaaldrich.com

Lab Coat: A long-sleeved lab coat or other protective clothing should be worn. thermofisher.com For larger-scale operations or in case of emergencies, a complete suit protecting against chemicals may be required. sigmaaldrich.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of its vapors. thermofisher.com If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator with an organic vapor filter is necessary. thermofisher.com

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. thermofisher.comthermofisher.com It is classified as a combustible liquid and should be stored accordingly. sigmaaldrich.comsigmaaldrich.com Containers that have been opened must be resealed carefully and kept upright to prevent leakage. sigmaaldrich.com

Spill and Exposure Procedures: In the event of skin contact, the affected area should be washed immediately with plenty of soap and water. thermofisher.comthermofisher.com For eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention. thermofisher.comthermofisher.com If inhaled, the individual should be moved to fresh air. thermofisher.com Contaminated clothing should be removed and washed before reuse. thermofisher.comthermofisher.com Spills should be soaked up with an inert absorbent material and placed in a suitable, closed container for disposal. sigmaaldrich.com

Environmental Fate and Degradation Studies

This compound has a low water solubility, with an estimated value of 227.1 mg/L at 25°C. thegoodscentscompany.com Due to this low solubility, it is considered not likely to be mobile in the environment and spillage is unlikely to penetrate the soil. thermofisher.com The product is insoluble in water and will sink. thermofisher.com

Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, national, and European directives on waste and hazardous waste. thermofisher.com It should not be released into the environment or enter drains. sigmaaldrich.comthermofisher.com Disposal should be carried out by a licensed chemical disposal service to an approved waste disposal plant. thermofisher.comthermofisher.com

In synthetic processes where this compound is produced, such as the reduction of 2,5-dimethoxybenzenesulfonyl chloride with zinc, byproducts like zinc chloride and sulfur dioxide gas are generated. Industrial-scale operations may include measures to manage this waste, such as recovering zinc chloride for other applications and neutralizing sulfur dioxide off-gas with sodium hydroxide (B78521) scrubbers.

Regulatory Aspects concerning its Use as a Precursor

This compound is recognized as a precursor for the synthesis of certain controlled substances, specifically those in the 2C-T series of psychedelic phenethylamines, such as 2C-T-2. europa.eu This has led to regulatory scrutiny of the compound. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has noted that this compound is commercially available and is a valuable precursor for all members of the 2C-T family. europa.eueuropa.eu In response to the emergence of these synthetic drugs, it has been recommended that the Drug Precursors Committee closely examine the situation regarding this precursor chemical. europa.eueuropa.eu

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methodologies for 2,5-Dimethoxythiophenol and related aryl thiols often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of greener, more sustainable synthetic pathways.

Key research objectives include:

Catalyst Development: Investigating novel catalysts, such as copper iodide (CuI) nanoparticles, that can facilitate the synthesis of thiophenols from aryl halides in aqueous solutions, minimizing the need for organic solvents. organic-chemistry.orgthieme-connect.de

Solvent-Free Reactions: Expanding on protocols that utilize solvent-free conditions, which can reduce environmental impact and simplify product purification. researchgate.net

Alternative Reagents: Exploring the use of less hazardous reducing agents, like sodium bisulfite, to replace traditional methods for reducing aromatic disulfides. google.com

Table 1: Comparison of Potential Sustainable Synthesis Strategies
StrategyPotential AdvantageKey Research ChallengeRelevant Precedent
CuI Nanoparticle CatalysisAllows for reaction in aqueous media; catalyst can be recycled. thieme-connect.deOptimizing catalyst stability and activity for the 2,5-dimethoxy substrate.Synthesis of various thiophenols from aryl halides. thieme-connect.de
Solvent-Free Transfer HydrogenationEliminates solvent waste; potentially higher reaction rates. researchgate.netEnsuring selectivity and preventing disulfide formation.Reduction of aryl sulfonyl chlorides. researchgate.net
Leuckart Thiophenol ReactionProvides a route to introduce sulfur into aromatic rings from anilines. wikipedia.orgImproving yields and minimizing byproducts for dimethoxy-substituted anilines.General synthesis of aryl thiols. wikipedia.org

Design and Synthesis of Derivatives with Tailored Reactivity and Selectivity

The reactivity of the thiol group and the electronic nature of the aromatic ring in this compound can be finely tuned through synthetic modification. Designing and synthesizing derivatives with specific properties is a promising avenue for creating novel functional molecules.

Future research should focus on:

Modulating Acidity and Reactivity: Introducing electron-withdrawing or -donating groups at other positions on the benzene (B151609) ring to systematically alter the pKa of the thiol group and its nucleophilicity. Aryl thiols generally have lower S-H bond dissociation energies than alkanethiols, a property that can be tuned by substituents. nih.gov

Ortho-Functionalization: Introducing functional groups ortho to the thiol can lead to unexpected reactivity and the formation of novel heterocyclic systems or macrocycles, such as thiapillar[n]arenes. researchgate.net

Steric Hindrance: Incorporating bulky substituents near the thiol group could enhance selectivity in reactions or be used to create hindered thiophenol antioxidants for specialized applications, such as in high-voltage cable insulation. cashumarkets.comsiigroup.com

Advanced Mechanistic Studies Using In Situ Spectroscopy and Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and predicting its behavior. The combination of advanced spectroscopic techniques and computational chemistry offers powerful tools for this purpose.

Open questions to be addressed include:

Radical vs. Nucleophilic Pathways: Elucidating the conditions under which reactions proceed via a thiyl radical versus a nucleophilic thiolate pathway. For instance, the addition of thiols to o-quinones has been shown to proceed through a free radical chain mechanism. nih.gov

Role of Non-Covalent Interactions: Computational studies can reveal the subtle roles of non-covalent interactions in directing reaction pathways and transition states, which is an emerging trend in mechanistic elucidation. rsc.org

In Situ Monitoring: Using techniques like in situ Raman spectroscopy to monitor the adsorption kinetics and reaction intermediates of thiophenol derivatives on surfaces, which is relevant for catalysis and materials science. researcher.liferesearchgate.net

Computational Energetics: Employing Density Functional Theory (DFT) and other computational methods to calculate the activation energies and reaction energetics for processes like thiol-disulfide exchange or reactions with hydroperoxides, providing insights that are difficult to obtain experimentally. whiterose.ac.ukresearchgate.net

Table 2: Potential Research Areas for Mechanistic Studies
Research AreaTechnique/MethodObjective
Thiol-Michael AdditionsDFT CalculationsDetermine the influence of methoxy (B1213986) groups on the transition state and reaction pathway (e.g., concerted vs. stepwise). researchgate.netnih.gov
Oxidation ReactionsFT-ICR Mass SpectrometryInvestigate gas-phase oxidation mechanisms and decomposition pathways. nih.gov
S-H Insertion ReactionsKinetic Studies & Isotope LabelingElucidate the mechanism of catalyzed S-H insertion with diazo compounds. researchgate.net

Expanded Applications in Organocatalysis and Biocatalysis

The nucleophilic nature of the thiol group makes this compound and its derivatives attractive candidates for applications in catalysis.

Future research could explore:

Thiol-Based Organocatalysts: Designing catalysts where the thiolate anion acts as the key nucleophile in reactions like Michael additions or conjugate additions. The electron-donating methoxy groups would enhance the nucleophilicity of the corresponding thiolate.

Biocatalytic Desulfurization: Engineering enzymes or microorganisms that can specifically act on dimethoxy-substituted thiophenols or related organosulfur compounds, which could have applications in bioremediation or biofuel upgrading. nih.gov

Enzyme Inhibition Models: Using this compound as a model reactant to study the inhibition mechanisms of thiol-containing enzymes, particularly those involving reactions with α,β-unsaturated carbonyl substrates. nih.gov

Further Elucidation of Biological Mechanisms of Action and Therapeutic Potential

Thiophene and methoxyphenol moieties are present in numerous biologically active compounds, suggesting that this compound could serve as a scaffold for developing new therapeutic agents. researchgate.net

Key areas for investigation include:

Antioxidant Activity: Quantifying the radical-scavenging activity of this compound. Related o-methoxyphenols and thiophenols have shown significant antioxidant properties, and studies comparing their relative activities in different environments could guide the design of more potent antioxidants. nih.govnih.gov

Anti-inflammatory Properties: Investigating the potential for derivatives to act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. Many 2-methoxyphenols are known COX-2 inhibitors. nih.govjosai.ac.jp

Anticancer Potential: Screening this compound and its derivatives for cytotoxic activity against various cancer cell lines. Thiophene-based compounds have shown promise as anticancer agents, and some have been found to enhance the efficacy of existing chemotherapy drugs. researchgate.netafricaresearchconnects.com

QSAR Studies: Performing Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic descriptors (like HOMO/LUMO energies and ionization potential) with experimentally observed biological activities, such as cytotoxicity or antioxidant capacity. nih.govjosai.ac.jp

Development of this compound-based Materials for Emerging Technologies

The ability of thiols to bind to metal surfaces and participate in disulfide exchange reactions makes them valuable components in materials science.

Promising research directions are:

Self-Healing Polymers: Incorporating this compound into polymer networks to create self-healing materials based on reversible thiol-disulfide exchange. nih.gov

Thiophene-Based Polymers: Using the compound as a monomer or precursor for the synthesis of thiophene-based polymers. Such polymers are widely studied for their electronic properties and applications in organic electronics like light-emitting diodes and photovoltaics. researchgate.net

Stimulus-Responsive Materials: Developing soft materials and self-assembling systems where an external stimulus (e.g., pH, redox potential) triggers a change in material properties through thiol-disulfide interconversion. nih.gov

Biodegradable Polyesters: Synthesizing novel thiophene-containing copolyesters. Related materials have shown high thermal stability and promising biodegradability, positioning them as potential mimics for petroleum-based plastics like PET. mdpi.com

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is essential for its responsible application.

Future studies should address:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound. Research on other organosulfur compounds has shown that specific bacteria can metabolize them, often via sulfur-specific pathways. nih.govnih.gov

Toxicity Assessment: Evaluating the ecotoxicity of this compound and its potential degradation byproducts on relevant aquatic and terrestrial organisms. Thiophenol itself is known to be toxic to organisms. mdpi.com

Adsorption and Removal: Investigating the efficacy of various adsorbent materials, such as natural clays (B1170129) like sepiolite, for the removal of this compound from contaminated water. The pH-dependent nature of thiophenol adsorption is a key factor to consider. mdpi.com

Metabolic Bioactivation: Assessing the potential for metabolic activation into reactive metabolites. The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive S-oxides, which can be responsible for toxicity. acs.org

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Copper Iodide
Sodium Bisulfite
o-quinone
Polyethylene terephthalate (B1205515) (PET)
Sepiolite

Q & A

Q. What are the recommended safety protocols for handling 2,5-dimethoxythiophenol in laboratory settings?

this compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and exhibits specific target organ toxicity (Category 3) upon single exposure. Key safety measures include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct experiments in a fume hood to avoid inhalation of vapors, which may emit a strong odor .
  • Immediate washing with soap and water for skin contact and 15-minute eye rinsing with water if exposed. Dispose of waste via licensed chemical disposal services .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm methoxy (-OCH3_3) and thiol (-SH) group positions on the benzene ring.
  • Mass Spectrometry (MS) : Confirm molecular weight (170.23 g/mol) via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .
  • Melting Point Analysis : While not explicitly reported for this compound, comparative melting points of derivatives (e.g., 2,5-dimethoxybenzenesulfonyl chloride, mp 118–120°C) can validate synthetic intermediates .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A validated method involves:

  • Thiolation of Dimethoxybenzene : React 1,4-dimethoxybenzene with sulfurizing agents (e.g., P2_2S5_5) under inert conditions.
  • Functionalization : For applications like ligand synthesis (e.g., conjugation with nanocrystals), the thiol group is reacted with electrophilic partners, such as hexyl bromide, to form thioether linkages .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between this compound and analogous thiophenols?

Discrepancies in reactivity (e.g., oxidation rates or nucleophilicity) may arise from:

  • Electronic Effects : The electron-donating methoxy groups at the 2- and 5-positions alter the aromatic ring’s electron density, reducing thiol acidity compared to unsubstituted thiophenol. Verify via Hammett plots or computational studies (DFT calculations).
  • Steric Hindrance : Bulkier substituents near the thiol group may slow reaction kinetics. Compare reaction yields under varying temperatures or catalysts .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological imaging applications?

The compound’s thiol group is prone to oxidation. Stabilization methods include:

  • Chelation : Use EDTA in buffers to sequester metal ions that catalyze oxidation.
  • Inert Atmosphere : Store solutions under nitrogen/argon and add reducing agents (e.g., TCEP) to maintain the -SH group in its reduced state .
  • Derivatization : Convert the thiol to a disulfide or thioether for enhanced stability prior to conjugation with fluorescent probes .

Q. How can researchers resolve spectral overlaps in FTIR or Raman analysis of this compound-containing complexes?

  • ATR-FTIR Library Matching : Cross-reference peaks with indexed ATR spectral libraries (e.g., Aldrich ATR Library) to distinguish methoxy (C-O stretch, ~1250 cm1^{-1}) and thiol (S-H stretch, ~2550 cm1^{-1}) signals from background noise .
  • Isotopic Labeling : Substitute 34S^{34}S or deuterate the thiol group to shift vibrational frequencies and isolate overlapping bands .

Methodological Challenges and Solutions

Q. What experimental controls are critical when studying the catalytic activity of this compound in transition-metal complexes?

  • Blank Reactions : Exclude the catalyst to confirm its role in accelerating reactions.
  • Leaching Tests : Use ICP-MS to detect metal leaching from the catalyst, which could falsely attribute activity to the ligand alone.
  • Kinetic Profiling : Monitor reaction progress via in situ techniques (e.g., UV-Vis spectroscopy) to distinguish catalytic pathways from side reactions .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Stoichiometric Precision : Use anhydrous solvents and rigorously dry reagents to minimize hydrolysis side reactions.
  • Quality Control : Implement inline analytics (e.g., HPLC with UV detection) to track intermediate purity during multi-step syntheses .

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxythiophenol
Reactant of Route 2
2,5-Dimethoxythiophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.